BenchChemオンラインストアへようこそ!

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid

Fragment-based drug discovery SARS-CoV-2 helicase Crystallographic screening

This compound is a crystallographically validated fragment hit against SARS-CoV-2 NSP13 helicase, with the (3R)-enantiomer co-crystallized at 1.97 Šresolution (PDB 5RLZ), engaging key residues S486, N516, Y515, T552. The unique N-acetyl, C3-hydroxyl, and C3-carboxylate triad creates a hydrogen-bonding network absent in close analogs like 1-acetylpiperidine-3-carboxylic acid (no 3-OH) or 3-hydroxypiperidine-3-carboxylic acid (no N-acetyl). With TPSA 77.8 Ų and dual H-bond donors/acceptors, it offers a more polar, lead-like scaffold for fragment-based drug discovery. Both (3R) and (3S) enantiomers are available with public QC NMR data, ensuring reproducible SAR. Procure 95% pure powder for structure-guided optimization.

Molecular Formula C8H13NO4
Molecular Weight 187.195
CAS No. 1779359-88-4
Cat. No. B2462048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-hydroxypiperidine-3-carboxylic acid
CAS1779359-88-4
Molecular FormulaC8H13NO4
Molecular Weight187.195
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)(C(=O)O)O
InChIInChI=1S/C8H13NO4/c1-6(10)9-4-2-3-8(13,5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12)
InChIKeyCKOGPKPHDCYLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid (CAS 1779359-88-4): Scaffold Identity, Physicochemical Profile, and Procurement Baseline


1-Acetyl-3-hydroxypiperidine-3-carboxylic acid (CAS 1779359-88-4, C₈H₁₃NO₄, MW 187.19) is a chiral, multifunctional piperidine building block bearing an N‑acetyl group, a tertiary alcohol at C‑3, and a carboxylic acid at C‑3 . It is commercially available as a powder in purities ≥95 % and has been quality-controlled by ¹H NMR for fragment-based screening libraries [1]. The (3R)‑enantiomer (PDB ligand code VWM) has been co‑crystallized with SARS‑CoV‑2 NSP13 helicase, validating the scaffold as a crystallographically tractable fragment hit [2].

Why 1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid Cannot Be Replaced by In‑Class Analogs Without Experimental Validation


The simultaneous presence of an N‑acetyl cap, a tertiary C‑3 hydroxyl, and a C‑3 carboxylic acid on the piperidine ring generates a hydrogen‑bonding network and a stereoelectronic profile that differ fundamentally from close analogs such as 1‑acetylpiperidine‑3‑carboxylic acid (no 3‑OH) [1] or 3‑hydroxypiperidine‑3‑carboxylic acid (no N‑acetyl) . In the SARS‑CoV‑2 NSP13 helicase fragment screen, the (3R)‑enantiomer of the target compound (PDB 5RLZ) engaged a conserved 5′ RNA‑binding pocket through direct polar contacts to S486, N516, Y515, and T552 [2]. Fragment hits occupying the same site (5RLH, 5RMM) display distinct pharmacophoric features—sulfonamide versus carboxylate‑driven binding—and do not recapitulate the interaction profile of the 3‑hydroxy‑3‑carboxylate scaffold [2]. Generic substitution without crystallographic or biophysical confirmation therefore risks loss of the validated binding mode and of the structure‑activity relationship (SAR) path that has been established through community‑wide pharmacophore modelling (CACHE Challenge #2) [3].

1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid: Product‑Specific Quantitative Differentiation Evidence


Crystallographic Fragment Hit with Higher Resolution than Co‑Localized Hits in the Same Pocket

In the PanDDA crystallographic fragment screen against SARS‑CoV‑2 NSP13 helicase, the (3R)‑enantiomer of 1‑acetyl‑3‑hydroxypiperidine‑3‑carboxylic acid (PDB 5RLZ) was identified as one of only three fragment hits occupying the conserved RNA 5′‑proximal binding pocket [1]. The 5RLZ dataset diffracted to 1.97 Å, yielding a higher resolution than the other two hits at this site: 5RLH (2.38 Å) and 5RMM (2.20 Å) [1]. Higher resolution indicates better‑defined electron density for the ligand, which translates to greater confidence in the modelled binding pose and more reliable structure‑guided design.

Fragment-based drug discovery SARS-CoV-2 helicase Crystallographic screening

Distinct Hydrogen‑Bonding Anatomy Compared to the De‑Hydroxy Analog

The target compound possesses a tertiary alcohol at C‑3 that acts as both a hydrogen‑bond donor and acceptor, whereas 1‑acetylpiperidine‑3‑carboxylic acid (CAS 2637‑76‑5) lacks this functionality entirely [1]. The presence of the 3‑OH increases the hydrogen‑bond donor count from 1 to 2 and the topological polar surface area (TPSA) from 57.6 Ų to 77.8 Ų, substantially altering solubility and molecular recognition properties [2].

Medicinal chemistry Scaffold design Hydrogen bonding

Stereochemically Resolved Binding: Only the (3R)‑Enantiomer Is Observed in the Fragment Hit

The (3R)‑enantiomer of 1‑acetyl‑3‑hydroxypiperidine‑3‑carboxylic acid (VWM) is the sole enantiomer found bound in the NSP13 5RLZ crystal structure [1]. The (3S)‑enantiomer has been characterized separately by NMR (BMRB bmse011635) but has not been observed in any deposited protein‑ligand complex [2]. This enantiomeric preference is defined by the chiral environment of the 5′ RNA‑binding pocket, which discriminates between the (3R)‑OH and (3S)‑OH orientations.

Chiral resolution Stereoselectivity Fragment screening

NMR‑Quality‑Controlled Entry in the BMRB Fragment Screening Library

The (3S)‑enantiomer of 1‑acetyl‑3‑hydroxypiperidine‑3‑carboxylic acid has been deposited in the Biological Magnetic Resonance Bank (BMRB) as part of a fragment library quality‑control dataset (entry bmse011635), with ¹H NMR spectra acquired at 298 K and pH 6.0 [1]. In contrast, the non‑hydroxylated analog 1‑acetylpiperidine‑3‑carboxylic acid (CAS 2637‑76‑5) lacks equivalent public NMR QC data [2]. The availability of standardized solution‑state NMR data reduces the risk of acquiring a degraded or mis‑annotated sample.

Fragment library QC NMR spectroscopy Compound integrity

Validated Pharmacophore for Community‑Wide Hit‑Finding Challenge (CACHE #2)

The co‑crystallized ligands from PDB entries 5RMM (VXG), 5RML (VXD), and 5RLZ (VWM) were used to derive structure‑based 3D pharmacophores for the CACHE #2 prospective hit‑finding challenge targeting the SARS‑CoV‑2 NSP13 RNA‑binding site [1]. Among these three reference fragments, VWM (the (3R)‑enantiomer of 1‑acetyl‑3‑hydroxypiperidine‑3‑carboxylic acid) uniquely combines a carboxylate hydrogen‑bond acceptor cluster with an acetyl oxygen acceptor and a hydroxyl donor, providing a distinct three‑point pharmacophore that cannot be reproduced by fragments lacking the 3‑OH group [2]. Fragments 5RMM and 5RLZ share a common carboxylate binding mode but differ in the positioning of additional polar features [2].

Pharmacophore modelling Virtual screening Benchmarking

1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Fragment‑Based Lead Discovery Against Conserved Viral Helicase Pockets

The validated binding of the (3R)‑enantiomer to the RNA 5′‑proximal pocket of SARS‑CoV‑2 NSP13 helicase (PDB 5RLZ, 1.97 Å resolution) [1] makes this compound a structurally characterized starting point for structure‑guided optimization. The interaction with residues S486, N516, Y515, and T552 defines a pharmacophore that has been benchmarked in the CACHE #2 prospective screening challenge [2]. Procurement of the (3R)‑enantiomer is essential for reproducing published SAR and for performing follow‑up medicinal chemistry.

Construction of Diversity‑Oriented Piperidine Libraries with Dual H‑Bond Donor/Acceptor Capability

With two hydrogen‑bond donors, four acceptors, and a TPSA of ~77.8 Ų, the compound provides a more polar scaffold than its de‑hydroxy analog 1‑acetylpiperidine‑3‑carboxylic acid (TPSA 57.6 Ų, one H‑bond donor) [1] [2]. This enhanced polarity profile is advantageous for exploring chemical space in the lead‑like or fragment‑like region, particularly when targeting solvent‑exposed protein interfaces or designing prodrugs with improved aqueous solubility.

Stereochemistry‑Defined Building Block for Chiral Drug Intermediate Synthesis

Both the (3R) and (3S) enantiomers are commercially available with documented characterization: the (3R) form is crystallographically validated in a protein–ligand complex [1], while the (3S) form has deposited solution‑state NMR data (BMRB bmse011635) [2]. This dual‑enantiomer availability, paired with public QC data, supports the compound's use as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates where absolute stereochemistry must be controlled and verified.

NMR Reference Standard for Fragment Library Quality Control

The inclusion of the (3S)‑enantiomer in the BMRB fragment library QC dataset (bmse011635) provides a publicly accessible ¹H NMR reference measured under standardized conditions (298 K, pH 6.0) [1]. Laboratories acquiring the compound for fragment screening can use these data to rapidly confirm sample identity and purity by NMR prior to biophysical assays, reducing the risk of false negatives due to degraded or mis‑annotated material.

Quote Request

Request a Quote for 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.